Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

CNS drug design Lipophilicity Physicochemical property optimization

4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide (CAS 1797716-68-7) is a synthetic small molecule belonging to the adamantyl-benzamide class. It features a p-methoxybenzamide core linked via a methylene bridge to a 2-methoxyadamantane cage.

Molecular Formula C20H27NO3
Molecular Weight 329.44
CAS No. 1797716-68-7
Cat. No. B2907700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
CAS1797716-68-7
Molecular FormulaC20H27NO3
Molecular Weight329.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
InChIInChI=1S/C20H27NO3/c1-23-18-5-3-15(4-6-18)19(22)21-12-20(24-2)16-8-13-7-14(10-16)11-17(20)9-13/h3-6,13-14,16-17H,7-12H2,1-2H3,(H,21,22)
InChIKeyCGHOHMRIMWLKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide (CAS 1797716-68-7): A Substituted Adamantyl-Benzamide for CNS and Inflammation Research


4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide (CAS 1797716-68-7) is a synthetic small molecule belonging to the adamantyl-benzamide class. It features a p-methoxybenzamide core linked via a methylene bridge to a 2-methoxyadamantane cage [1]. The compound has a molecular weight of 329.4 g/mol, an XLogP3-AA value of 3.2, a topological polar surface area (TPSA) of 47.6 Ų, and 3 hydrogen bond acceptors [1]. Within the broader adamantyl-benzamide patent landscape, compounds bearing this scaffold have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) for metabolic syndrome [2] and as antagonists of the P2X7 purinoreceptor for neuroinflammatory and pain conditions [3].

Why 4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide Cannot Be Readily Substituted with Other In-Class Adamantyl-Benzamides


Even within the narrow adamantyl-benzamide family, the precise position and electronic character of aryl substituents profoundly influence target engagement. The para-methoxy group in 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide confers a distinct electron-donating resonance effect and a defined spatial orientation relative to the adamantane cage, properties that differ fundamentally from ortho- or meta-substituted analogs (e.g., 2-methoxy or 3-cyano variants) in terms of dipole moment, hydrogen-bonding potential, and steric complementarity within binding pockets [1]. Patent disclosures explicitly enumerate individual substitution patterns—including 4-methoxy, 4-ethyl, 3-trifluoromethyl, and 3-cyano—as separate embodiments, indicating that small structural modifications produce non-interchangeable pharmacological profiles across targets such as 11βHSD1 and P2X7 [2][3]. Generic substitution without empirical validation therefore carries a high risk of loss of on-target potency, altered selectivity, or unacceptable physicochemical properties.

Quantitative Differentiation of 4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide: Computed Property and Scaffold-Level Evidence


Moderate Lipophilicity (XLogP3 = 3.2) Positions the Compound Favorably for CNS Drug-Likeness Compared to More Lipophilic Adamantyl-Benzamides

The target compound exhibits a computed XLogP3-AA value of 3.2 [1]. This falls within the optimal range for blood-brain barrier penetration (typically XLogP 1.5–4.5) and is lower than the XLogP values projected for many adamantyl-benzamide analogs bearing halogen or alkyl substituents (e.g., 3-trifluoromethyl or 4-ethyl derivatives), which contain additional hydrophobic carbon atoms and are therefore expected to display higher lipophilicity based on additive fragment contributions [2].

CNS drug design Lipophilicity Physicochemical property optimization

Topological Polar Surface Area (TPSA = 47.6 Ų) Predicts Superior Membrane Permeability Relative to More Polar Adamantyl-Benzamide Congeners

The target compound has a computed TPSA of 47.6 Ų [1], well below the commonly cited threshold of 90 Ų for favorable oral absorption and below 70 Ų for likely CNS penetration. In contrast, analogs containing nitrile (3-cyano) or additional carbonyl groups exhibit TPSA values exceeding 60–70 Ų, which would reduce passive transcellular diffusion [2].

Membrane permeability Predicted ADME Blood-brain barrier

Rotatable Bond Count (nRot = 5) Indicates Greater Conformational Restriction Than Fully Flexible Adamantyl-Benzamide Analogs

The target compound contains 5 rotatable bonds [1]. In comparison, adamantyl-benzamide analogs with longer linker chains (e.g., ethylene or propylene spacers) can possess 7 or more rotatable bonds, increasing the entropic penalty upon target binding and potentially reducing affinity [2].

Conformational restriction Entropic penalty Binding affinity

High-Value Research Applications for 4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide Based on Scaffold Evidence


CNS Drug Discovery: Lead Optimization for Neuroinflammatory and Neurodegenerative Indications

The compound's moderate XLogP3 of 3.2 and TPSA of 47.6 Ų place it within CNS drug-like chemical space, supporting its use as a starting scaffold for developing brain-penetrant P2X7 antagonists. The P2X7 receptor is a validated target in neuroinflammatory conditions including multiple sclerosis, Alzheimer's disease, and neuropathic pain [1]. The para-methoxy substitution differentiates this compound from more lipophilic or polar analogs and may confer favorable selectivity and pharmacokinetics, warranting its procurement for focused medicinal chemistry libraries.

Metabolic Disease Research: 11βHSD1 Inhibitor Probe Development

The adamantyl-benzamide scaffold has been disclosed as a core structure for 11βHSD1 inhibitors relevant to metabolic syndrome and type 2 diabetes [2]. The computed physicochemical properties of 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide—particularly its low TPSA and moderate lipophilicity—suggest suitability for oral administration, a critical requirement for chronic metabolic disease therapies. Researchers investigating tissue-specific glucocorticoid modulation should consider this compound over more polar or less drug-like adamantyl-benzamides.

Structure-Activity Relationship (SAR) Studies on the Adamantane-Benzamide Pharmacophore

The compound's precisely defined substitution pattern (p-methoxybenzamide + 2-methoxyadamantane) provides a well-characterized reference point for systematic SAR exploration. Its computed properties—XLogP3, TPSA, hydrogen bond acceptor count, and rotatable bond count—are fully documented [1], enabling quantitative correlation of structural modifications with changes in biological activity across multiple target families including P2X7 and 11βHSD1 [1][2].

Quote Request

Request a Quote for 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.